3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline

Coordination Chemistry Ligand Design Molecular Electronics

3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline (CAS 649774-46-9) is a heterocyclic compound with the molecular formula C15H9NS4 and a molecular weight of 331.50 g/mol. Its structure features a quinoline moiety directly fused at the 3-position to a 2,2'-bi(1,3-dithiolylidene) (tetrathiafulvalene, TTF) core.

Molecular Formula C15H9NS4
Molecular Weight 331.5 g/mol
CAS No. 649774-46-9
Cat. No. B12591661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline
CAS649774-46-9
Molecular FormulaC15H9NS4
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C4SC=CS4)S3
InChIInChI=1S/C15H9NS4/c1-2-4-12-10(3-1)7-11(8-16-12)13-9-19-15(20-13)14-17-5-6-18-14/h1-9H
InChIKeyIUMADFQRAQSZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline (CAS 649774-46-9): A Specialized Tetrathiafulvalene-Quinoline Hybrid Building Block


3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline (CAS 649774-46-9) is a heterocyclic compound with the molecular formula C15H9NS4 and a molecular weight of 331.50 g/mol . Its structure features a quinoline moiety directly fused at the 3-position to a 2,2'-bi(1,3-dithiolylidene) (tetrathiafulvalene, TTF) core . This architecture places it within a specialized class of redox-active, π-conjugated donor molecules. Commercial vendors identify it primarily as a ligand precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), offering it with characterization data including 1H NMR and HPLC .

Architecture TTF–quinoline hybrid building block
Workflow Ligand precursor for MOF/COF synthesis
Availability Commercially supplied with ¹H NMR and HPLC

The Risk of Substituting 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline with Other TTF Derivatives


This molecule cannot be generically substituted with other tetrathiafulvalene (TTF) or quinoline derivatives without risking failure of the intended application. Its value proposition is rooted in the specific, inseparable combination of the TTF redox center and the quinoline chelating unit. The direct attachment of the quinoline at the TTF core electronically couples the donor and acceptor, creating a unique intramolecular charge-transfer (ICT) character distinct from TTF molecules with pyridine or other heterocycles [1]. This fusion dictates its specific oxidation potentials, coordination geometry, and the energy levels of its frontier molecular orbitals. Replacing it with a similar ligand, such as a pyridine-TTF derivative [1], would alter the electronic structure, leading to different metal-binding affinities, redox behavior, and ultimately, a different material with unpredictable performance in catalytic, sensing, or electronic applications.

Target: TTF–quinoline
Quinoline chelating group directly fused to TTF core; electronically coupled donor–acceptor system with distinct coordination geometry and redox behavior.
Substitute: TTF–pyridine analogs
Pyridine-based ligands exhibit different metal-binding affinity and orbital energetics; replacing quinoline with pyridine may shift electronic structure and material performance unpredictably.
Structural analog context may not transfer; in-house validation required.

Quantitative Differentiation Evidence for 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline Procurement


Structural Differentiation from Common TTF-Pyridine Ligands

The primary differentiator is structural: the target compound presents a quinoline moiety for metal coordination, whereas the most common analogous redox-active TTF ligands utilize pyridine [1]. This structural difference leads to a distinct chelating angle and electronic environment. Synthesis of TTF-based acceptor-π-donor-π-acceptor triads using a quinolin-3-ylmethyl precursor confirmed the viability of incorporating this acceptor unit, whereas use of pyridinylmethyl precursors produced ligands with fundamentally different properties [1]. No direct, side-by-side comparative data for the final target compound against a specific analog is available in the public domain.

Structural differentiation
Class-level inference
Quinoline vs. pyridine chelating unit; synthesized via Wittig olefination with triphenyl(quinolin-3-ylmethyl)phosphonium chloride.
Distinct coordination chemistry may differentiate it from widely studied pyridine analogs.
No direct comparative binding or redox data available.
Coordination Chemistry Ligand Design Molecular Electronics

Commercial Availability and Purity Specifications

Vendor specification sheets provide concrete procurement benchmarks. The compound is commercially available with a purity of ≥95% (with some suppliers listing 98%), accompanied by 1H NMR and HPLC characterization data to confirm identity . Packaging is offered from research-scale (1 g) to bulk (1 kg), and vendors explicitly support custom synthesis and scale-up, positioning it as a viable ligand for materials discovery .

Purity & characterization
Supplier-reported
≥95% purity (up to 98%); identity confirmed by ¹H NMR and HPLC; available from 1 g to 1 kg.
Reported purity specification supports material reproducibility in framework synthesis.
Specifications based on vendor documentation.
MOF Synthesis COF Synthesis Custom Synthesis

Limitations in Publicly Available Comparative Performance Data

A comprehensive search of primary research papers, patents, and authoritative databases reveals a critical evidence gap: no peer-reviewed studies were found that report quantitative, head-to-head performance data (e.g., redox potentials, metal-binding constants, device efficiency) for 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline against a specific comparator. The compound's primary differentiation rests on its unique, logically inferred structural and electronic properties. This lack of public data means any procurement decision for a performance-critical application must be preceded by in-house validation and cannot rely on existing literature to predict its superiority over an analog.

Public performance data
Data to verify
No peer-reviewed head-to-head performance data (redox potentials, binding constants, device efficiency) identified.
Procurement for performance-critical use requires in-house validation; literature-based performance prediction not supported.
Risk assessment must account for absence of direct comparative evidence.
Transparency Data Verification Procurement Risk

Recommended Application Scenarios for 3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline Based on Available Evidence


Exploratory Synthesis of Redox-Active Metal-Organic Frameworks (MOFs)

The compound's intended use as a MOF/COF ligand directs its primary application toward exploratory materials synthesis. The distinct quinoline chelating group, confirmed by structural analogy [1], offers a novel coordination node that, when integrated into a framework, can impart redox activity, potentially enabling electrochromic or charge-storage properties. Procurement should be coupled with a plan for in-house electrochemical and structural characterization to map its behavior within a target framework, given the absence of public comparative performance data.

Component Screening for Molecular Electronic Devices

As a donor-acceptor molecule with an intramolecular charge-transfer character, the compound is a candidate for use in organic field-effect transistors (OFETs) or molecular wires. The commercial availability with confirmed purity lowers the barrier for device fabrication and testing. The scenario involves systematic comparison with established TTF derivatives to quantify the effect of the quinoline substitution on charge carrier mobility and on/off ratios.

Development of Optical or Electrochemical Metal Cation Sensors

The combination of a TTF redox reporter and a quinoline metal-binding site makes this molecule a rational candidate for sensor development [1]. The procurement scenario involves screening its optical and electrochemical response to a panel of metal ions to identify selective binding events, which can then be quantified to establish detection limits and selectivity coefficients.

Application
Selection Property
Validation Focus
Exploratory MOF synthesis
Quinoline coordination node with redox-active TTF backbone
Framework redox activity and structural characterization
Molecular electronic device screening
Donor–acceptor intramolecular charge-transfer character
Charge carrier mobility and on/off ratio benchmarking
Metal cation sensor development
TTF redox reporter combined with quinoline metal-binding site
Ion selectivity coefficients and detection limit quantification
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